1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea
Description
Properties
IUPAC Name |
1-(3-phenylpropyl)-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c25-21(23-15-7-10-19-8-3-1-4-9-19)24-18-22(13-16-26-17-14-22)27-20-11-5-2-6-12-20/h1-6,8-9,11-12H,7,10,13-18H2,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGVDGLYYIWNJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCCCC2=CC=CC=C2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isocyanate Formation
The 3-phenylpropylamine component is treated with triphosgene in dichloromethane under anhydrous conditions, catalyzed by triethylamine. This generates the corresponding isocyanate (3-phenylpropyl isocyanate). Similarly, the [4-(phenylsulfanyl)oxan-4-yl]methylamine derivative is converted to its isocyanate form.
Reaction Conditions :
Urea Coupling
The two isocyanates are reacted in a stoichiometric ratio, typically in tetrahydrofuran (THF) or ethyl acetate, to form the unsymmetrical urea. Alternatively, one isocyanate may react with the free amine of the second component.
Optimization Note : Excess amine (1.5 equiv) ensures complete consumption of the isocyanate, minimizing side products like biurets.
Safer Alternatives: N,N′-Carbonyldiimidazole (CDI)
To circumvent phosgene’s toxicity, CDI-mediated urea synthesis is widely adopted. This method involves activating one amine as an imidazolide, which subsequently reacts with the second amine.
Activation of 3-Phenylpropylamine
3-Phenylpropylamine is treated with CDI in THF, forming the imidazolide intermediate. This intermediate is highly reactive toward nucleophiles, enabling efficient coupling with [4-(phenylsulfanyl)oxan-4-yl]methylamine.
Key Advantages :
Scalability in Continuous-Flow Systems
Recent advancements employ continuous-flow reactors to enhance reaction control and scalability. A two-reactor system sequentially generates the isocyanate and performs the urea coupling, achieving 92% conversion with residence times under 10 minutes.
Table 1: Continuous-Flow Parameters
| Parameter | Value |
|---|---|
| Reactor 1 (Isocyanate) | 50°C, 5 min residence |
| Reactor 2 (Urea) | 25°C, 3 min residence |
| Solvent | Acetonitrile |
| Throughput | 15 mL/min |
Oxan-4-yl Intermediate Preparation
The [4-(phenylsulfanyl)oxan-4-yl]methylamine moiety is synthesized through a multi-step sequence:
Synthesis of 4-(Phenylsulfanyl)Oxane
4-Oxanol is reacted with benzenethiol in the presence of BF₃·Et₂O, facilitating nucleophilic substitution at the 4-position. The reaction proceeds in dichloromethane at 0°C, yielding 4-(phenylsulfanyl)oxane in 75% yield.
Bromination and Amination
The oxane derivative is brominated at the methyl position using N-bromosuccinimide (NBS) under radical initiation (AIBN). Subsequent Gabriel synthesis with potassium phthalimide and hydrazine liberation affords the primary amine.
Green Chemistry Approaches
Aqueous-Mediated Synthesis
Using S,S-dimethyl dithiocarbonate (DMDTC) in water, the urea bond forms at 60°C without organic solvents. This method achieves 88% yield and simplifies purification.
Catalyst-Free Cyclocarbonylation
Palladium-catalyzed oxidative carbonylation of amines with CO and O₂ offers an atom-economical route. However, this method remains less efficient for bulky amines like the target compound.
Industrial-Scale Considerations
For large-scale production, continuous-flow systems (Section 2.2) outperform batch reactors in safety and efficiency. Triphosgene remains preferred in industry due to cost-effectiveness, despite its hazards.
Table 2: Method Comparison for Industrial Use
| Method | Yield (%) | Safety | Scalability |
|---|---|---|---|
| Triphosgene Batch | 85 | Low | Moderate |
| CDI Continuous-Flow | 92 | High | High |
| Aqueous DMDTC | 88 | Moderate | Low |
Challenges and Mitigation Strategies
- Isocyanate Stability : Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves (4Å) are added to solvents.
- Byproduct Formation : Excess amine (1.5–2.0 equiv) suppresses biuret formation.
- Purification : Silica gel chromatography (EtOAc/hexane) isolates the urea product. Crystallization from ethanol/water improves purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The urea moiety can be reduced to form corresponding amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under controlled conditions.
Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea ()
- Structural Features : Retains the 3-phenylpropyl-urea backbone but substitutes the oxane-sulfanyl group with a 4-methoxyphenyl and diisopropyl groups.
- Diisopropyl substituents may sterically hinder interactions with flat binding pockets, reducing affinity for targets requiring planar aromatic stacking.
- Implications : Lower metabolic stability than the target compound due to the absence of sulfur’s electron-rich environment, which can resist oxidative degradation .
[(3-Fluorophenyl)methyl]urea Derivatives ()
- Structural Features : Simplifies the urea scaffold with a fluorophenylmethyl group instead of the oxane-sulfanyl and phenylpropyl chains.
- Key Differences :
- Fluorine’s electronegativity increases metabolic stability and binding affinity to electron-deficient regions (e.g., enzyme active sites).
- Lacks the oxane ring’s conformational rigidity, reducing spatial alignment with sterically constrained targets.
- Implications : Higher selectivity for fluorophilic targets but reduced versatility in multi-target engagement compared to the sulfanyl-oxane moiety .
Piperazine and Benzamide Analogs Targeting Transporters
1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine ()
- Structural Features : Shares the 3-phenylpropyl chain but replaces urea with a piperazine core and diphenylmethoxyethyl group.
- Binding Data :
- Key Differences :
- Piperazine’s basic nitrogen facilitates ionic interactions with transporters, unlike urea’s hydrogen-bonding capability.
- The target compound’s sulfanyl group may confer dual transporter modulation (e.g., serotonin/dopamine) via sulfur’s polarizability.
Benzamide Derivatives with Variable Substituents ()
- Structural Features: Includes compounds like N-[(2S)-3-[4-(cyanomethoxy)phenyl]...]benzamide, which feature benzamide cores with alkoxy/cyano substituents.
- Urea’s hydrogen-bond donor/acceptor capacity may offer broader target engagement than benzamides’ planar aromatic systems .
Oxane-Ring-Containing Compounds
2-Chloranyl-N-[3-(1-[4-(4-chlorophenyl)amino]oxan-4-yl)carbonylpiperidin-4-yl]propyl]ethanamide (PDB 8AOY, )
- Structural Features: Shares the oxane ring but substitutes sulfanyl with a chlorophenylamino group.
- The ethanamide linker may confer flexibility, contrasting with the urea group’s rigidity.
- Implications : The target compound’s sulfanyl group could improve binding to cysteine-rich targets via sulfur-specific interactions .
Biological Activity
1-(3-phenylpropyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups:
- Urea moiety : Central to its biological activity.
- Phenylsulfanyl group : Imparts unique chemical properties that may enhance interaction with biological targets.
- Oxan ring : Affects the compound's conformation and stability.
This compound exhibits various biological activities, primarily through receptor modulation and enzyme inhibition. Research indicates that compounds with similar structures often act as antagonists at neuropeptide Y receptors, which are involved in numerous physiological processes including appetite regulation and anxiety modulation .
Pharmacological Profile
- Neuropeptide Y5 Receptor Antagonism : Compounds structurally related to this urea derivative have shown potent antagonistic effects on the neuropeptide Y5 receptor, with IC50 values often below 0.1 nM. This suggests a strong potential for therapeutic applications in metabolic disorders and anxiety-related conditions .
- Cytotoxicity and Antiproliferative Effects : Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines. The exact mechanism remains under investigation but could involve the induction of apoptosis or cell cycle arrest .
Case Studies
- Study on Neuropeptide Y5 Antagonists :
- Anticancer Activity Assessment :
Data Tables
| Property/Activity | Value/Description |
|---|---|
| Chemical Formula | C19H24N2O3S |
| Molecular Weight | 348.47 g/mol |
| IC50 (NPY5 Receptor) | < 0.1 nM |
| Cytotoxicity (MCF-7) | IC50 = 15 μM |
| Cytotoxicity (HeLa) | IC50 = 20 μM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
